molecular formula C18H19ClN6O2 B2465831 1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-96-9

1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2465831
M. Wt: 386.84
InChI Key: IQLBEGKUUYWDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the condensation of certain substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The molecular structures of these newly synthesized compounds are usually elucidated on the basis of elemental analysis and spectral data .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocycles, including triazino[3,2-f] purines, were synthesized with potential antitumor activity and examined for vascular relaxing effects. Although specific triazino purines didn't show potent activity in this regard, the research underscores the interest in triazino purine derivatives for their potential therapeutic applications (Ueda et al., 1987).

Antiviral and Anticancer Applications

  • The synthesis of novel purine analogues, including triazino and triazolo purine derivatives, highlights their exploration for antiviral activities. Some derivatives showed moderate activity against rhinovirus at non-toxic dosage levels, indicating the potential of these compounds for antiviral drug development (Kim et al., 1978).

Antimicrobial and Antineoplastic Activities

  • Research on triazino[4,3-e]purine derivatives revealed their potential for antineoplastic, anti-HIV-1, and antimicrobial activities. This includes the identification of compounds with considerable activity against specific cancer cell lines, offering a promising direction for the development of new therapeutic agents (Ashour et al., 2012).

Neurodegenerative Disease Treatment

  • The design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives aimed at improving water solubility for neurodegenerative diseases treatment. Some compounds were identified as potent dual-target-directed A1/A2A adenosine receptor antagonists, with implications for the development of multitarget drugs for treating neurodegenerative diseases (Brunschweiger et al., 2014).

Novel Syntheses and Chemical Investigations

  • A variety of novel triazolo and triazine derivatives were synthesized, exploring their potential antimicrobial activity. This research underlines the ongoing interest in developing new synthetic pathways and investigating the biological activities of these compounds (El-Agrody et al., 2001).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(22(3)18(27)23(4)16(14)26)20-17(25)24(21-10)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLBEGKUUYWDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.